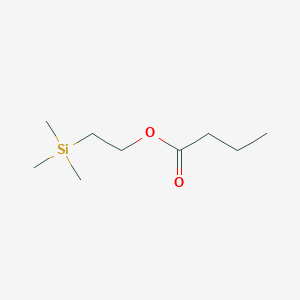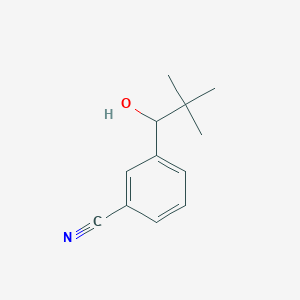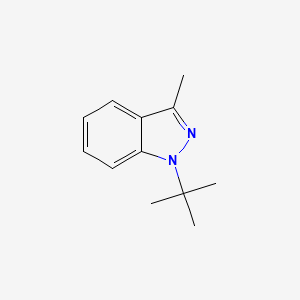
(1R,2R)-2-Ethyl-6-methoxy-2,3-dihydro-1H-inden-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1R,2R)-2-Ethyl-6-methoxy-2,3-dihydro-1H-inden-1-amine is a chiral amine compound with potential applications in various fields of chemistry and biology. Its unique structure, featuring an indane backbone with an ethyl and methoxy substituent, makes it an interesting subject for research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1R,2R)-2-Ethyl-6-methoxy-2,3-dihydro-1H-inden-1-amine typically involves several steps, starting from readily available precursors. One common method involves the reduction of a corresponding ketone or aldehyde, followed by amination. The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the amination step may involve reagents like ammonia or primary amines under catalytic hydrogenation conditions .
Industrial Production Methods
For industrial-scale production, the synthesis may be optimized to improve yield and reduce costs. This could involve the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions or the use of environmentally benign solvents, can be employed to make the process more sustainable .
Chemical Reactions Analysis
Types of Reactions
(1R,2R)-2-Ethyl-6-methoxy-2,3-dihydro-1H-inden-1-amine can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the compound, such as reducing nitro groups to amines using hydrogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride, catalytic hydrogenation.
Substitution: Alkyl halides, sulfonates.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while substitution reactions can introduce various functional groups, leading to a wide range of derivatives .
Scientific Research Applications
(1R,2R)-2-Ethyl-6-methoxy-2,3-dihydro-1H-inden-1-amine has several applications in scientific research:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules and as a ligand in asymmetric catalysis.
Biology: The compound can be used in the study of enzyme-substrate interactions and as a probe in biochemical assays.
Mechanism of Action
The mechanism of action of (1R,2R)-2-Ethyl-6-methoxy-2,3-dihydro-1H-inden-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral nature allows it to fit into the active sites of enzymes or receptors in a stereospecific manner, influencing their activity. This can lead to various biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
(1R,2R)-1,2-Diphenyl-1,2-ethanediamine: Another chiral amine with applications in asymmetric synthesis and catalysis.
(1R,2R)-1,2-Diaminocyclohexane: Used in the synthesis of chiral ligands and as a building block in organic synthesis.
Uniqueness
(1R,2R)-2-Ethyl-6-methoxy-2,3-dihydro-1H-inden-1-amine is unique due to its specific indane structure, which imparts distinct chemical and biological properties. Its combination of an ethyl and methoxy group on the indane backbone provides unique steric and electronic effects, making it valuable in various applications .
Properties
Molecular Formula |
C12H17NO |
|---|---|
Molecular Weight |
191.27 g/mol |
IUPAC Name |
(1R,2R)-2-ethyl-6-methoxy-2,3-dihydro-1H-inden-1-amine |
InChI |
InChI=1S/C12H17NO/c1-3-8-6-9-4-5-10(14-2)7-11(9)12(8)13/h4-5,7-8,12H,3,6,13H2,1-2H3/t8-,12-/m1/s1 |
InChI Key |
DDFDUTVURUAKJP-PRHODGIISA-N |
Isomeric SMILES |
CC[C@@H]1CC2=C([C@@H]1N)C=C(C=C2)OC |
Canonical SMILES |
CCC1CC2=C(C1N)C=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-(Trifluoromethyl)-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B11907099.png)
![1H-Imidazo[4,5-h]quinolin-5-amine](/img/structure/B11907103.png)





![7,8,9,10-Tetrahydropyrido[2,3-C][1,5]naphthyridine](/img/structure/B11907140.png)


